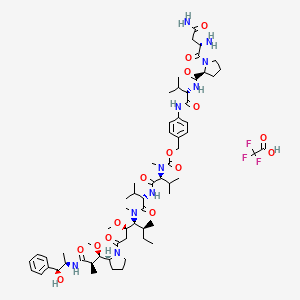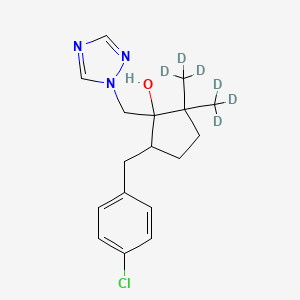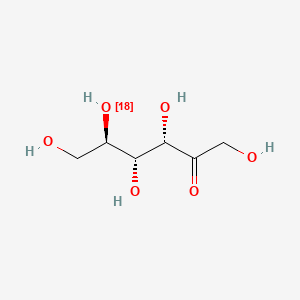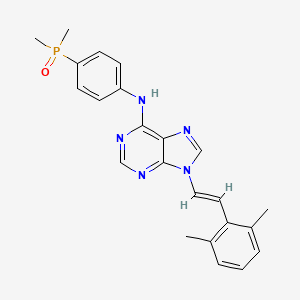
H-Gly-Arg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Arg-NH2 involves peptide synthesis techniques, which require the protection of amino and carboxyl groups to prevent unwanted reactions. The general steps include:
Protection of Amino Groups: Amino groups are protected by forming tert-butoxycarbonyl (Boc) derivatives.
Activation of Carboxyl Groups: Carboxyl groups are activated using reagents like dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The protected amino acid derivatives are coupled to form the peptide bond.
Deprotection: The protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of peptides like this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes repeated cycles of deprotection, washing, and coupling until the desired peptide is obtained .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Arg-NH2 can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The arginine residue can be oxidized to form various derivatives.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles like acyl chlorides or anhydrides.
Major Products Formed
Hydrolysis: Glycine and arginine.
Oxidation: Oxidized derivatives of arginine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
H-Gly-Arg-NH2 has several applications in scientific research:
Biochemistry: Used as a substrate to study the activity of cathepsin C, an enzyme involved in protein degradation.
Pharmacology: Investigated for its potential analgesic effects in comparison to other opioid peptides.
Molecular Biology: Utilized in studies involving peptide synthesis and enzyme-substrate interactions.
Industrial Applications: Employed in the production of peptide-based drugs and diagnostic tools.
Mechanism of Action
H-Gly-Arg-NH2 exerts its effects primarily through its interaction with enzymes like cathepsin C. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis. This interaction helps in studying the enzyme’s specificity and activity . Additionally, derivatives of this compound have been shown to interact with opioid receptors, exhibiting analgesic effects by modulating pain pathways .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic effects.
H-Pro-Gly-Arg-Tyr-NH2: Another peptide with potential biological activity.
Uniqueness
H-Gly-Arg-NH2 is unique due to its specific interaction with cathepsin C, making it a valuable tool in enzymatic studies. Its simple dipeptide structure also allows for easy synthesis and modification, providing versatility in research applications .
Properties
Molecular Formula |
C8H18N6O2 |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C8H18N6O2/c9-4-6(15)14-5(7(10)16)2-1-3-13-8(11)12/h5H,1-4,9H2,(H2,10,16)(H,14,15)(H4,11,12,13)/t5-/m0/s1 |
InChI Key |
CASARGSKQRSUIE-YFKPBYRVSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)N)NC(=O)CN)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)N)NC(=O)CN)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


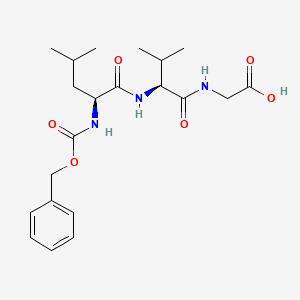


![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
